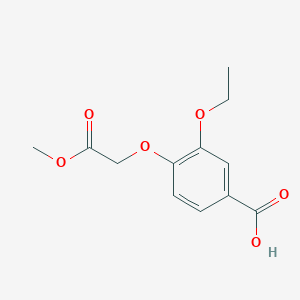

3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid

Description

3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a central benzene (B151609) ring, a carboxylic acid group, an ethoxy group, and a methoxycarbonylmethoxy group. The unique arrangement of these functional groups suggests a range of potential chemical properties and applications that are of significant interest to the research community.

The synthesis of substituted benzoic acids has a rich history, with foundational reactions like the Williamson ether synthesis and Fischer esterification being instrumental in the creation of complex derivatives. researchgate.net Historically, research on compounds with similar structural motifs, such as ethoxy and methoxy-substituted phenols and benzoic acids, has been driven by the quest for new pharmaceuticals and agrochemicals. For instance, the modification of natural products containing a benzoic acid core has led to the development of numerous drugs. researchgate.net The synthetic strategies developed for these related compounds provide a roadmap for the potential synthesis of this compound.

Currently, the scientific literature on this compound is sparse, indicating that it is a novel or largely uninvestigated compound. This represents a significant knowledge gap. The current research landscape for structurally similar benzoic acid derivatives, however, is vibrant. Studies are actively exploring their potential as anticancer agents, anti-inflammatory drugs, and components in advanced materials. organicchemistrytutor.comresearcher.life The lack of data for the specific compound highlights an opportunity for new research to explore its synthesis, characterization, and potential applications.

Given the novelty of this compound, initial research objectives would logically focus on its synthesis and characterization. A primary goal would be to develop an efficient and scalable synthetic route. Following a successful synthesis, the scope of research would broaden to include a thorough investigation of its physicochemical properties, such as its pKa, solubility, and spectroscopic data. Subsequent studies would likely involve screening for biological activity, drawing inspiration from the known applications of other benzoic acid derivatives.

Detailed Research Findings (Hypothetical Data for Illustrative Purposes)

Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical, yet plausible, data based on the known properties of structurally related compounds. This data is intended to be illustrative of the types of findings that would be sought in initial studies of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C12H14O6 |

| Molecular Weight | 254.24 g/mol |

| pKa | ~4.0 |

| LogP | ~2.5 |

Table 2: Illustrative Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.4 (t, 3H), 4.1 (q, 2H), 3.8 (s, 3H), 4.7 (s, 2H), 7.0-8.0 (m, 3H), 11.0 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 15.0, 52.0, 65.0, 68.0, 115.0, 120.0, 125.0, 130.0, 150.0, 160.0, 170.0, 172.0 |

Table 3: Potential Biological Activities (Based on Analogues)

| Activity | Rationale |

|---|---|

| Anti-inflammatory | Many benzoic acid derivatives exhibit anti-inflammatory properties. |

| Anticancer | The substitution pattern may confer cytotoxicity to cancer cell lines. |

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-3-17-10-6-8(12(14)15)4-5-9(10)18-7-11(13)16-2/h4-6H,3,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWYDNQKPNKLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid reveals a logical pathway for its synthesis. The primary disconnections are made at the ether linkages, as these are typically formed through nucleophilic substitution reactions. The ether bond of the (2-methoxy-2-oxoethoxy) group is a prime candidate for disconnection, leading to a phenolic precursor, 3-ethoxy-4-hydroxybenzoic acid, and an appropriate two-carbon electrophile such as methyl bromoacetate. This disconnection is based on the well-established Williamson ether synthesis.

Further disconnection of the ethoxy group from the aromatic ring suggests 3,4-dihydroxybenzoic acid as a more fundamental starting material. This would, however, necessitate a selective ethoxylation at the 3-position, which can be challenging due to the similar reactivity of the two hydroxyl groups. Therefore, a more practical and common starting material is 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or 3-ethoxy-4-hydroxybenzaldehyde, which already possess the desired substitution pattern at positions 3 and 4, simplifying the synthetic sequence. The carboxylic acid functionality can be introduced at a later stage if starting from the aldehyde, for instance, through oxidation.

Established Synthetic Routes to this compound

The established routes to synthesize this compound typically involve a multi-step process, beginning with a commercially available and suitably substituted benzene (B151609) ring. A common and logical starting material is 3-ethoxy-4-hydroxybenzoic acid. The synthesis then proceeds via two key transformations: esterification of the carboxylic acid and etherification of the phenolic hydroxyl group. The order of these steps can be varied, but protecting the carboxylic acid group as an ester before the etherification of the phenol (B47542) is often preferred to avoid potential side reactions.

Esterification: The carboxylic acid group of 3-ethoxy-4-hydroxybenzoic acid can be esterified under standard Fischer esterification conditions. This typically involves reacting the benzoic acid derivative with an excess of the desired alcohol (in this case, methanol (B129727) to form a methyl ester for protection) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Etherification (Williamson Ether Synthesis): The key step in forming the (2-methoxy-2-oxoethoxy) side chain is the Williamson ether synthesis. This involves the O-alkylation of the phenolic hydroxyl group. The phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This is then reacted with an alkyl halide, such as methyl bromoacetate. The reaction is typically carried out in a polar aprotic solvent to enhance the rate of the S(_N)2 reaction.

| Reaction Step | Reagents | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Esterification | 3-ethoxy-4-hydroxybenzoic acid, Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | >90 |

| Etherification | Methyl 3-ethoxy-4-hydroxybenzoate, Methyl bromoacetate | K₂CO₃ or NaH | DMF or Acetonitrile (B52724) | 50-100 | 80-95 |

| Hydrolysis | Methyl 3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzoate | LiOH or NaOH | THF/Water | Room Temperature | >95 |

This data is based on analogous and well-established organic reactions.

In the esterification step, strong protic acids like sulfuric acid are the conventional catalysts. For the etherification step, catalysis is not typically required as it is a nucleophilic substitution reaction. However, in some cases, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction between the phenoxide salt and the alkyl halide, especially if there are solubility issues. wikipedia.org PTCs can increase the concentration of the alkoxide in the organic phase, thereby accelerating the reaction rate. wikipedia.org For certain etherifications, the use of silver compounds like silver oxide can be beneficial, as the silver ion coordinates with the halide leaving group, facilitating its departure. wikipedia.org

More advanced catalytic systems for O-alkylation include the use of transition metal catalysts. For instance, zirconium and hafnium-based catalysts have been shown to be effective in the reductive etherification of hydroxybenzaldehydes. osti.gov While not a direct application to the target molecule, these findings suggest the potential for developing catalytic methods for the etherification step.

The choice of solvent is crucial in the Williamson ether synthesis to ensure optimal reaction rates and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are preferred. wikipedia.orgresearchgate.net These solvents are effective at solvating the cation of the base, leaving the alkoxide nucleophile relatively free and highly reactive. wikipedia.org Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction. wikipedia.org

Reaction selectivity is a key consideration, particularly in the Williamson ether synthesis. A common side reaction is the base-catalyzed elimination of the alkylating agent, which becomes more prevalent with sterically hindered substrates or at higher temperatures. wikipedia.org When the nucleophile is an aryloxide ion, there is also a possibility of C-alkylation on the aromatic ring, although this is generally a minor pathway. wikipedia.org The choice of a primary alkyl halide, such as methyl bromoacetate, minimizes the likelihood of elimination reactions. wikipedia.org

Novel Synthetic Approaches to this compound

While the established multi-step synthesis is reliable, there is growing interest in developing more efficient and atom-economical synthetic routes.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an attractive alternative to traditional linear syntheses. While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to construct the core scaffold.

For instance, MCRs that form substituted benzoic acids could potentially be adapted. Some MCRs are known to produce highly functionalized aromatic rings. A hypothetical MCR could involve the condensation of a simpler precursor containing the ethoxy group with other components that build the rest of the substituted benzoic acid structure. However, the complexity and specific substitution pattern of the target molecule make the design of a suitable MCR challenging. Research into novel MCRs continues to be an active area, and future developments may provide a more direct route to this and similar compounds.

Application of Flow Chemistry for Enhanced Synthesis

The O-alkylation step (Williamson ether synthesis) in the proposed synthesis of this compound is particularly amenable to adaptation in a continuous flow chemistry setup. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. researchgate.netvapourtec.com

For the O-alkylation of phenols, a flow reactor system can be designed where a solution of the phenolic precursor and a base is continuously mixed with a stream of the alkylating agent. The reaction mixture then flows through a heated reaction coil or a packed-bed reactor containing a solid-supported base, such as potassium carbonate. vapourtec.comresearchgate.net

Key advantages of applying flow chemistry to this synthesis include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing the exothermicity of the reaction and minimizing the formation of byproducts. labmanager.com

Enhanced Safety: The small reaction volumes within a flow system significantly reduce the risks associated with handling potentially hazardous reagents and exothermic reactions. labmanager.com

Increased Efficiency: The rapid mixing and efficient heat transfer in flow reactors can lead to significantly shorter reaction times and higher conversions compared to batch processes. researchgate.net

Facilitated Automation and Optimization: Flow chemistry setups can be easily automated, allowing for rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to quickly identify the optimal parameters for the synthesis. arborpharmchem.com

A hypothetical flow setup for the O-alkylation step could involve two inlet streams, one containing methyl 3-ethoxy-4-hydroxybenzoate and a base (e.g., sodium hydroxide (B78521) or potassium carbonate) in a suitable solvent, and the other containing methyl bromoacetate. These streams would converge in a T-mixer and then pass through a heated coil to effect the reaction. The output stream could then be collected for subsequent workup and purification.

Interactive Data Table: Comparison of Batch vs. Flow for O-Alkylation

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Precise |

| Safety | Higher risk with large volumes | Inherently safer |

| Scalability | Complex, requires larger reactors | Linear, by extending run time |

| Yield | Variable, potential for byproducts | Often higher and more consistent |

Green Chemistry Principles in the Production of the Chemical Compound

The synthesis of this compound can be made more environmentally benign by incorporating the principles of green chemistry. The Williamson ether synthesis, a key step in the proposed route, has been a focus of green chemistry improvements to reduce its environmental impact. researchgate.netacs.org

Application of Green Chemistry Principles:

Atom Economy: The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the product. However, the choice of reagents and the generation of salt byproducts are considerations.

Use of Safer Solvents: Traditional Williamson ether synthesis often employs volatile and hazardous organic solvents. Green alternatives include the use of more benign solvents like anisole (B1667542) or diphenyl ether, or even solvent-free conditions. catsci.comresearchgate.net Research has also explored the use of water as a solvent in the presence of phase-transfer catalysts or surfactants, which can facilitate the reaction between the water-insoluble organic reactants. researchgate.netyoutube.com

Catalysis: The use of phase-transfer catalysts (PTCs) can enhance the reaction rate and allow for the use of milder reaction conditions and less hazardous bases. youtube.com Catalytic approaches to Williamson ether synthesis are being developed to avoid the stoichiometric use of strong bases and the subsequent salt formation. acs.org

Energy Efficiency: Conducting the reaction at lower temperatures, which can be facilitated by the use of effective catalysts, reduces energy consumption. Flow chemistry can also contribute to energy efficiency through better heat integration. catsci.com

Waste Reduction: Minimizing the use of protecting groups and auxiliary substances, and developing efficient purification methods that reduce solvent usage, such as crystallization over chromatography, are key to waste prevention. theasengineers.com

Interactive Data Table: Green Chemistry Metrics for Williamson Ether Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | Dichloromethane, Acetonitrile | Water with PTC, Anisole, Solvent-free |

| Base | Sodium Hydride (highly reactive) | Potassium Carbonate (milder) |

| Energy Input | High temperature reflux | Lower temperature with catalysis |

| Waste | Stoichiometric salt byproduct | Catalytic approach with minimal salt |

Process Optimization and Scale-Up Considerations for this compound

The successful transition from a laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scale-up challenges. gd3services.comillinois.edu The goal is to develop a robust, safe, and cost-effective manufacturing process. pharmtech.comnbinno.com

Key areas for process optimization include:

Reaction Parameter Optimization: A systematic study of reaction parameters such as temperature, concentration, reaction time, and catalyst loading is necessary to maximize yield and minimize impurities. arborpharmchem.com Design of Experiments (DoE) can be a powerful tool for this optimization.

Work-up and Purification: The development of an efficient and scalable purification method is critical. Crystallization is generally preferred over chromatographic methods at a large scale due to lower cost and solvent consumption. theasengineers.com The choice of solvent for crystallization is a key optimization parameter. catsci.com

Impurity Profiling: Identification and characterization of potential impurities are essential for quality control and to meet regulatory requirements if the compound is intended for pharmaceutical use.

Scale-up considerations for the key O-alkylation step include:

Heat Transfer: The exothermic nature of the Williamson ether synthesis requires careful management of heat removal on a large scale. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. catsci.comarborpharmchem.com The use of jacketed reactors with efficient cooling systems is essential.

Mass Transfer: Ensuring efficient mixing of the reactants is critical to maintain a consistent reaction rate and avoid localized "hot spots." The choice of agitator type and agitation speed needs to be carefully considered and potentially modeled.

Safety: A thorough hazard assessment of the process is required before scale-up. This includes evaluating the thermal stability of reactants and products, the potential for runaway reactions, and the safe handling of all chemicals. illinois.edu

Equipment Selection: The materials of construction for the reactors and other equipment must be compatible with the reaction conditions (e.g., corrosive nature of bases and solvents). illinois.edu

The adoption of continuous manufacturing using flow chemistry can mitigate many of these scale-up challenges, offering a more controlled and safer production environment. arborpharmchem.com

Interactive Data Table: Key Parameters for Scale-Up

| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Considerations |

| Heat Management | Natural convection/oil bath | Jacketed reactor with cooling fluid | Potential for thermal runaway |

| Mixing | Magnetic stirrer | Mechanical agitator (impeller design) | Homogeneity, avoiding local hot spots |

| Addition Rate | Manual, rapid | Controlled via pump | Control exotherm, minimize side reactions |

| Work-up | Separatory funnel, chromatography | Large-scale extraction, crystallization | Solvent volume, efficiency, product isolation |

Reaction Mechanisms and Kinetics of 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid and Its Derivatives

Mechanistic Studies of Ester Hydrolysis and Transesterification Involving the Methoxy-oxoethoxy Moiety

The methoxy-oxoethoxy group of 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations for esters. These reactions can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of the methyl ester in the methoxy-oxoethoxy moiety is expected to proceed through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism . This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This initial attack is the rate-determining step and leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylate salt of the corresponding carboxylic acid. The final step involves protonation of the carboxylate to yield the carboxylic acid product.

In acidic media, the hydrolysis likely follows an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism . The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, methanol (B129727) is eliminated, and the protonated carboxylic acid is formed. Deprotonation of this species yields the final carboxylic acid product. Theoretical studies on similar esters have indicated that the inclusion of two water molecules as reactants is necessary to obtain a stable tetrahedral intermediate in some cases. researchgate.net

Transesterification reactions, where the methoxy (B1213986) group is exchanged for another alkoxy group, proceed through similar mechanistic pathways, with an alcohol molecule acting as the nucleophile instead of water.

Investigation of Electrophilic and Nucleophilic Reactivity of the Benzoic Acid Core

The benzoic acid core of this compound is an aromatic ring substituted with an ethoxy group, a (2-methoxy-2-oxoethoxy) group, and a carboxylic acid group. These substituents significantly influence the electrophilic and nucleophilic reactivity of the aromatic ring.

The ethoxy and (2-methoxy-2-oxoethoxy) groups are both electron-donating groups due to the lone pairs on the oxygen atoms, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution reactions. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.

The carboxylic acid group itself can undergo nucleophilic acyl substitution reactions. For instance, it can be converted to an ester, amide, or acid chloride by reacting with the appropriate nucleophile under suitable conditions. The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, for example, by protonation in acidic conditions or by conversion to an acyl halide.

Kinetic Studies of Reaction Pathways: Rate Laws and Activation Parameters for Transformations of the Chemical Compound

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the hydrolysis of the ester moiety in this compound, the rate of reaction can be determined by monitoring the disappearance of the reactant or the appearance of a product over time.

For a base-catalyzed hydrolysis following the BAC2 mechanism, the reaction is typically first order in both the ester and the hydroxide ion concentration. The rate law can be expressed as:

Rate = k[Ester][OH⁻]

where k is the second-order rate constant.

For an acid-catalyzed hydrolysis following the AAC2 mechanism, the reaction rate is generally proportional to the concentration of the ester and the acid catalyst (H⁺). The rate law is:

Rate = k[Ester][H⁺]

The rate constants for these reactions can be determined experimentally by measuring the reaction rate at different reactant concentrations.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea). The activation energy is the minimum energy required for a reaction to occur and provides insight into the energy barrier of the reaction.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

| Reaction Condition | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |

|---|---|---|

| Base-catalyzed (0.1 M NaOH, 25°C) | 0.05 | 65 |

Computational Mechanistic Elucidation: Transition State Analysis of Reactions Involving this compound

Computational chemistry provides a powerful tool for elucidating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways of the hydrolysis and other transformations of this compound.

These calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of the reaction. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined theoretically.

For the BAC2 hydrolysis, computational studies can model the nucleophilic attack of the hydroxide ion and the formation and breakdown of the tetrahedral intermediate. Similarly, for the AAC2 mechanism, the role of the acid catalyst and the involvement of water molecules in the formation of the tetrahedral intermediate can be investigated. researchgate.net These theoretical calculations can provide detailed insights into the geometry and electronic structure of the transition states, helping to rationalize the observed reaction rates and selectivities.

Table 2: Hypothetical Calculated Activation Energies for Ester Hydrolysis

| Hydrolysis Mechanism | Computational Method | Calculated Activation Energy (Ea) [kcal/mol] |

|---|---|---|

| BAC2 | DFT (B3LYP/6-31G*) | 15.5 |

This table presents hypothetical data based on typical computational results for similar ester hydrolysis reactions to illustrate the type of information that can be obtained.

Structural Elucidation and Conformational Analysis of 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid: Advanced Approaches

Advanced Spectroscopic Methods for Elucidating Conformational Dynamics

The conformational flexibility of 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid, particularly around its ether and ester linkages, can be thoroughly investigated using advanced Nuclear Magnetic Resonance (NMR) techniques.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton (¹H) and carbon (¹³C) signals. Beyond assignment, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide crucial information on the spatial proximity between different protons. For instance, observing a NOE between protons of the ethoxy group and the aromatic ring would help define the preferred orientation of the ethoxy substituent relative to the benzene (B151609) ring.

Variable Temperature (VT) NMR: VT-NMR studies are powerful for probing dynamic processes, such as the rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. For a molecule like this compound, hindered rotation around the C(aromatic)-O bonds could lead to the broadening of signals at lower temperatures as the molecule's conformation becomes "frozen" on the NMR timescale. Analysis of this line broadening can provide quantitative data on the energy barriers associated with these rotational processes.

X-ray Crystallography and Solid-State Conformations

To date, the crystal structure of this compound has not been reported. However, the crystal structure of a very closely related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate , provides valuable insight into the likely solid-state conformation. This compound differs by the presence of a methyl ester instead of a carboxylic acid and a methoxy (B1213986) group instead of an ethoxy group at position 3.

The crystallographic data for methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate reveals a monoclinic crystal system with the space group P2₁/c. The key crystallographic parameters are summarized in the table below.

Table 1: Crystallographic Data for Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₆O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180(3) |

| b (Å) | 13.813(4) |

| c (Å) | 7.842(2) |

| β (°) | 93.917(4) |

| Volume (ų) | 1316.2(6) |

| Z | 4 |

In the solid state, the molecule adopts a specific conformation where the dihedral angles between the plane of the benzene ring and the substituent groups are fixed. This "frozen" conformation provides a crucial reference point for understanding the molecule's geometry and for validating computational models.

Computational Approaches to the Conformational Landscape

Computational chemistry offers a powerful avenue to explore the full conformational landscape of this compound in the absence of extensive experimental data.

Density Functional Theory (DFT): DFT calculations would be a suitable method for mapping the potential energy surface of the molecule. By systematically rotating the key dihedral angles (e.g., C-C-O-C of the ether linkages), a detailed conformational map can be generated. This would reveal the low-energy conformers (local minima) and the transition states that connect them. Such studies can predict the most stable conformations in the gas phase and provide insights into the energy barriers for interconversion between different conformers.

Molecular Dynamics (MD) Simulations: MD simulations can provide a picture of the molecule's dynamic behavior in different environments, such as in various solvents. These simulations would show how intermolecular interactions with solvent molecules influence the conformational preferences of the flexible side chains.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is determined by a variety of intermolecular interactions. Analysis of the crystal structure of the related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate, would reveal the dominant forces governing its packing.

Computational Chemistry and Molecular Modeling of 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

Frontier Molecular Orbital Theory Applied to 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, a theoretical study would calculate the energies of these orbitals and map their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Reactivity Descriptors for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | The energy difference between the HOMO and LUMO, a measure of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. |

| Electron Affinity (A) | 1.8 | The energy released when an electron is added to the molecule. Approximated as -ELUMO. |

| Electronegativity (χ) | 4.15 | A measure of the molecule's ability to attract electrons. Calculated as (I + A) / 2. |

| Chemical Hardness (η) | 2.35 | A measure of the molecule's resistance to change in its electron distribution. Calculated as (I - A) / 2. |

| Chemical Softness (S) | 0.43 | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 3.66 | A measure of the molecule's ability to act as an electrophile. Calculated as χ2 / (2η). |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations. Actual values would require specific DFT calculations to be performed on the molecule.

Electrostatic Potential Mapping of the Chemical Compound

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density and negative potential (electrophilic attack sites), while blue indicates regions of low electron density and positive potential (nucleophilic attack sites). Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid, ether, and ester groups, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely site for nucleophilic interaction or hydrogen bond acceptance.

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, particularly in a solution. By simulating the movements and interactions of the solute (this compound) and solvent molecules, MD can provide insights into conformational changes, solvation effects, and intermolecular interactions. Such simulations would be crucial for understanding how the compound behaves in a biological or chemical system where it is not in an isolated state.

Prediction of Spectroscopic Parameters from Computational Models

Computational models can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental findings.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range | Significance |

| NMR Spectroscopy | 1H Chemical Shifts (δ) | Aromatic Protons: 6.8 - 7.9 ppmEthoxy -CH2-: ~4.1 ppmEthoxy -CH3: ~1.4 ppmMethoxy -CH3: ~3.8 ppmMethylene (-O-CH2-CO-): ~4.7 ppm | Predicts the resonance frequencies of hydrogen nuclei, aiding in structural elucidation. |

| 13C Chemical Shifts (δ) | Carboxylic Carbonyl: ~170 ppmEster Carbonyl: ~168 ppmAromatic Carbons: 110 - 155 ppmEthoxy Carbons: ~64, ~15 ppmMethoxy Carbon: ~52 ppmMethylene Carbon: ~67 ppm | Predicts the resonance frequencies of carbon nuclei, providing detailed information about the carbon skeleton. | |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | O-H stretch (carboxylic acid): ~3000 cm-1 (broad)C=O stretch (carboxylic acid): ~1700 cm-1C=O stretch (ester): ~1750 cm-1C-O stretch (ethers, ester): 1000 - 1300 cm-1Aromatic C-H stretch: ~3100 cm-1Aromatic C=C stretch: 1450 - 1600 cm-1 | Predicts the vibrational modes of the molecule, corresponding to the absorption of infrared radiation. This is highly useful for identifying functional groups. |

| Raman Spectroscopy | Vibrational Frequencies (cm-1) | Similar to IR, but with different selection rules. Aromatic ring breathing modes are often strong. | Provides complementary vibrational information to IR spectroscopy. |

Note: These are hypothetical values based on typical ranges for the respective functional groups. Accurate predictions would necessitate specific computational calculations.

Theoretical Studies on Interactions with Model Chemical Systems

Computational methods can also be used to study the non-covalent interactions of this compound with other molecules. This is particularly relevant for understanding its potential biological activity or its behavior in a complex chemical environment. By modeling the interactions with, for example, amino acid residues of a protein active site or with a model membrane, researchers can predict binding affinities and modes of interaction. These studies often involve techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations to provide a detailed picture of the intermolecular forces at play, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Derivatization Strategies and Analogue Synthesis Based on the 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid Scaffold

Synthesis and Reactivity of Ester and Amide Derivatives of the Chemical Compound

The presence of a carboxylic acid moiety on the 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid scaffold is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, bioavailability, and binding interactions.

Esterification:

The carboxylic acid can be converted to a wide range of esters through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent or water is removed as it is formed.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. Another efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol in the presence of a non-nucleophilic base like pyridine.

| Reaction Type | Reagents and Conditions | Potential Products |

| Fischer Esterification | R'-OH, cat. H₂SO₄, heat | 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoyl esters |

| DCC/EDC Coupling | R'-OH, DCC or EDC, DMAP, CH₂Cl₂ | 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoyl esters |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂, 2. R'-OH, Pyridine | 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoyl esters |

Amidation:

Similarly, the synthesis of amides from the parent carboxylic acid is a crucial derivatization strategy. Direct condensation of the carboxylic acid with a primary or secondary amine requires high temperatures and is often inefficient. Therefore, activating the carboxylic acid is the preferred route. The use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as triethylamine (B128534) or diisopropylethylamine allows for the efficient formation of amide bonds at room temperature. nih.gov

The acyl chloride intermediate, as described for esterification, can also be reacted with a wide variety of primary and secondary amines to yield the corresponding amides. This method is highly effective and generally provides good yields.

| Reaction Type | Reagents and Conditions | Potential Products |

| Coupling Agent Mediated | R'R''NH, DCC/EDC/HATU, Base, DMF/CH₂Cl₂ | N-substituted-3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzamides |

| Acyl Chloride Route | 1. SOCl₂, 2. R'R''NH, Pyridine | N-substituted-3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzamides |

It is important to note that the methyl ester at the 4-position may also be susceptible to hydrolysis or transesterification/amidation under certain reaction conditions, particularly with strong nucleophiles or harsh basic/acidic conditions. Selective protection of the carboxylic acid or careful choice of reaction conditions may be necessary to achieve derivatization at a single site.

Functionalization and Modification of the Benzoic Acid Core (e.g., Nitration, Halogenation, Sulfonation)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy and the ether oxygen of the methoxy-oxoethoxy group. The directing effects of these substituents will govern the regioselectivity of these reactions. Both the ethoxy group and the alkoxy group are ortho, para-directing. youtube.com The carboxylic acid group is a deactivating, meta-directing group. youtube.com

The combined directing effects of the substituents on the ring need to be considered. The ethoxy group at position 3 and the alkoxy group at position 4 are both ortho, para-directors. The positions ortho and para to the ethoxy group are 2 and 4 (occupied), and 6. The positions ortho and para to the alkoxy group are 3 (occupied) and 5, and 6. The carboxylic acid at position 1 is a meta-director, directing to positions 3 (occupied) and 5. Therefore, electrophilic substitution is most likely to occur at position 5, and to a lesser extent, position 2, influenced by the reinforcing directing effects of the activating groups and the meta-directing effect of the deactivating group. libretexts.org

Nitration:

Nitration can be achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. libretexts.org The electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the most activated and sterically accessible position on the aromatic ring.

Halogenation:

Halogenation, such as bromination or chlorination, can be carried out using various reagents. For bromination, N-bromosuccinimide (NBS) in the presence of a catalyst or bromine in the presence of a Lewis acid like FeBr₃ can be used. nsf.gov Chlorination can be achieved with N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst.

Sulfonation:

Sulfonation of the aromatic ring can be accomplished by heating the compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). chemistrysteps.com The electrophile is SO₃. This reaction is often reversible. chemistrysteps.com

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid |

| Bromination | NBS, catalyst or Br₂, FeBr₃ | 5-Bromo-3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid |

| Sulfonation | Fuming H₂SO₄, heat | 5-Sulfo-3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid |

Synthesis of Structurally Related Analogues and Isomers for Comparative Studies

The synthesis of structurally related analogues and isomers is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR). For the this compound scaffold, this can involve modifications at several positions.

Modification of the Ethoxy Group:

Analogues can be synthesized by varying the alkoxy group at the 3-position. This can be achieved by starting with 3-hydroxy-4-alkoxybenzoic acid derivatives and performing an alkylation of the hydroxyl group with different alkyl halides. For example, using methyl iodide, propyl bromide, or benzyl (B1604629) chloride would yield the corresponding 3-methoxy, 3-propoxy, or 3-benzyloxy analogues.

Modification of the Methoxy-oxoethoxy Group:

The ester moiety at the 4-position can be varied. Starting from a 4-hydroxybenzoic acid derivative, reaction with different α-halo esters (e.g., ethyl bromoacetate, t-butyl bromoacetate) would provide analogues with different ester groups. Saponification of these esters would yield the corresponding carboxylic acid analogues.

Positional Isomers:

The synthesis of positional isomers, for example, moving the ethoxy group to a different position on the ring, would require starting from different building blocks. For instance, to synthesize the 2-ethoxy isomer, one would start with a 2-ethoxy-4-hydroxybenzaldehyde (B3057615) or a related precursor. These isomers are valuable for understanding the spatial requirements for biological activity.

The synthesis of these analogues allows for a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential at different positions on the scaffold impact its properties. acs.org

Conjugation of the Chemical Compound to Polymeric or Supramolecular Scaffolds for Materials Research

The carboxylic acid functionality of this compound serves as a convenient handle for conjugation to larger molecular architectures, such as polymers and supramolecular assemblies, to create novel materials with tailored properties.

Polymeric Conjugation (PEGylation):

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer frequently used to modify small molecules and biologics. wikipedia.org The process of attaching PEG chains, known as PEGylation, can be achieved by activating the carboxylic acid of the target molecule with reagents like DCC or EDC and then reacting it with an amino- or hydroxyl-terminated PEG. idosi.orgbiochempeg.com This conjugation can improve solubility, reduce immunogenicity, and prolong the circulation half-life of bioactive molecules.

Supramolecular Scaffolds:

Exploration of Theoretical Applications and Future Research Directions for 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Role as a Synthetic Intermediate in Complex Organic Synthesis

The molecular architecture of 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid makes it a potentially versatile intermediate in the synthesis of more complex organic molecules. The presence of multiple, chemically distinct reactive sites allows for selective modification, enabling the construction of elaborate molecular frameworks.

The primary reactive centers of the molecule include:

The Carboxylic Acid Group: This functional group can undergo a wide array of transformations, such as esterification, amidation, and reduction to an alcohol. It also directs ortho- and para- substitution on the benzene (B151609) ring, although its directing effect is modulated by the other substituents.

The Ester Group: The methyl ester is susceptible to hydrolysis to form a diacid, or it can be converted to other esters via transesterification. It could also potentially participate in reactions such as Claisen condensations under appropriate conditions.

The Aromatic Ring: The benzene ring can be subject to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution would be influenced by the combined directing effects of the ethoxy, carboxylic acid, and ether-ester substituents.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid | Amidation | Substituted benzamides |

| Carboxylic Acid | Esterification | Di-esters |

| Carboxylic Acid | Reduction | Benzyl (B1604629) alcohols |

| Ester | Hydrolysis | Dicarboxylic acids |

| Aromatic Ring | Nitration | Nitro-substituted aromatic compounds |

| Aromatic Ring | Halogenation | Halogenated aromatic compounds |

These potential transformations highlight the compound's utility as a building block for creating a diverse range of more complex molecules, which could be of interest in medicinal chemistry, agrochemicals, and other areas of chemical research.

Potential in Materials Science: Precursors for Advanced Functional Materials

In the realm of materials science, this compound could serve as a monomer or precursor for the synthesis of advanced functional materials. The presence of the carboxylic acid and ester groups offers handles for polymerization reactions.

For instance, the carboxylic acid could be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The resulting polymers would have the ethoxy and methoxy-oxoethoxy side chains, which could influence the material's properties, such as solubility, thermal stability, and mechanical strength.

Furthermore, the aromatic core of the molecule could be incorporated into liquid crystalline polymers. The rigid benzoic acid core, combined with the flexible ether and ester side chains, is a structural motif often found in liquid crystalline materials. The specific nature of the side chains would play a crucial role in determining the mesophase behavior and the temperature range of the liquid crystalline phase.

Table 2: Theoretical Polymer Classes Derived from this compound

| Polymerization Method | Co-monomer Type | Resulting Polymer Class | Potential Properties |

| Condensation Polymerization | Diol | Polyester | Enhanced solubility, specific thermal properties |

| Condensation Polymerization | Diamine | Polyamide | High-performance characteristics, thermal stability |

| Step-growth Polymerization | (Self) | Aromatic Polyester | Potential for liquid crystallinity |

Contributions to Supramolecular Chemistry: Design of Self-Assembling Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound suggest its potential for designing self-assembling systems. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable intermolecular interactions.

Theoretical Principles in Molecular Recognition and Ligand Design Based on the Scaffold

The concept of molecular recognition involves the specific binding of a guest molecule to a host molecule. The scaffold of this compound provides a platform for designing ligands with specific binding properties. The carboxylic acid, ether oxygen, and ester carbonyl group can all act as hydrogen bond acceptors, while the carboxylic acid proton can act as a hydrogen bond donor.

This arrangement of functional groups could be exploited to design ligands that bind to specific biological targets, such as enzyme active sites or protein surfaces. The ethoxy group provides a degree of lipophilicity, which can be important for membrane permeability and interaction with hydrophobic pockets in proteins. By modifying the substituents on the aromatic ring or altering the length and nature of the side chains, it would be theoretically possible to fine-tune the binding affinity and selectivity of the ligand for a particular target.

Future Prospects in Academic Research and Methodological Development for the Chemical Compound

While specific research on this compound is not prominent, its structure suggests several avenues for future academic inquiry. A systematic investigation into its synthesis and reactivity would be a valuable starting point. Developing efficient and scalable synthetic routes to this compound would enable further exploration of its potential applications.

Future research could focus on:

Exploring its Polymerization Behavior: A detailed study of its ability to form polyesters and polyamides could lead to the development of new materials with tailored properties.

Investigating its Self-Assembly Properties: Characterizing the supramolecular structures formed by this molecule could provide insights into the principles of crystal engineering and the design of functional soft materials.

Computational Modeling: Theoretical studies could be employed to predict the binding modes of this scaffold with various biological targets, guiding the design of new therapeutic agents.

Derivatization and Structure-Activity Relationship Studies: Synthesizing a library of derivatives and evaluating their properties would be a systematic approach to unlocking the full potential of this chemical scaffold.

Advanced Analytical Methodologies for Research and Purity Assessment of 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid

Chromatographic Techniques for Reaction Monitoring and High-Resolution Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and reaction monitoring. A reverse-phase HPLC method is commonly employed for benzoic acid derivatives, offering high resolution and sensitivity. ekb.eg The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). A gradient elution is often utilized to ensure the separation of compounds with a wide range of polarities.

A potential HPLC method for analyzing this compound could involve the following parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical technique, particularly for identifying volatile impurities. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. Trimethylsilyl (TMS) derivatives are commonly prepared for the GC-MS analysis of carboxylic acids. researchgate.net The subsequent mass spectrometric detection allows for the identification of impurities based on their unique fragmentation patterns. jmchemsci.com

Quantitative Spectroscopic Analysis for Mechanistic and Kinetic Studies (e.g., in-situ IR, UV-Vis)

Spectroscopic techniques are vital for real-time reaction monitoring and for gaining insights into reaction kinetics and mechanisms.

In-situ Infrared (IR) Spectroscopy allows for the continuous monitoring of the concentration of reactants, intermediates, and products during the synthesis of this compound. By tracking the changes in characteristic vibrational bands, such as the carbonyl stretches of the ester and carboxylic acid groups, researchers can obtain real-time kinetic data without the need for sampling. This information is invaluable for optimizing reaction conditions.

UV-Vis Spectroscopy can be employed for quantitative analysis and to study the electronic properties of the molecule. Benzoic acid and its derivatives exhibit characteristic UV absorbance maxima. nist.govresearchgate.net Changes in the UV-Vis spectrum can be used to monitor reactions that involve changes in conjugation or the introduction or modification of chromophores. The Beer-Lambert law can be applied to quantify the concentration of the compound in solution.

| Technique | Application | Typical Wavelength/Wavenumber Monitored |

| In-situ IR | Reaction kinetics, intermediate tracking | Carbonyl (C=O) stretch of ester (~1735-1750 cm⁻¹), Carbonyl (C=O) stretch of carboxylic acid (~1680-1710 cm⁻¹) |

| UV-Vis | Quantitative analysis, reaction monitoring | π-π* transitions of the benzene (B151609) ring (typically around 250-280 nm) |

Mass Spectrometry for Elucidating Reaction Pathways and Intermediates

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates and elucidating reaction pathways by providing detailed information about the mass-to-charge ratio of ionized molecules and their fragments. miamioh.edu High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in determining the elemental composition of unknown intermediates.

By analyzing the mass spectra of samples taken at different time points during a reaction, it is possible to identify transient species. The fragmentation patterns observed in the mass spectrum can provide structural information about these intermediates, helping to piece together the steps of the reaction mechanism. nih.gov For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups.

Advanced Spectroscopic Characterization for Complex Structural Features

A combination of advanced spectroscopic techniques is necessary for the unambiguous structural confirmation of this compound and the characterization of any complex structural features or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.

¹³C NMR provides information about the carbon skeleton of the molecule. spectrabase.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule and to assign all proton and carbon signals definitively.

Ethical Considerations and Responsible Conduct of Research in the Context of 3 Ethoxy 4 2 Methoxy 2 Oxoethoxy Benzoic Acid Studies

Ethical Guidelines in Chemical Synthesis and Research

The synthesis of a novel compound like 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid is governed by a framework of ethical guidelines designed to ensure the safety of researchers, the integrity of the scientific record, and the responsible advancement of chemical knowledge. These guidelines, often set forth by professional organizations such as the American Chemical Society (ACS), emphasize the obligation of scientists to uphold high standards of honesty, transparency, and objectivity in their work. acs.orgrsc.orgu-szeged.hu

A primary ethical consideration is the potential impact on human health and the environment. solubilityofthings.com Chemists have a responsibility to assess and mitigate the risks associated with their experiments. nih.gov This includes a thorough evaluation of the potential hazards of starting materials, intermediates, and the final product, this compound. Any unusual hazards inherent in the chemicals, equipment, or procedures must be clearly identified and managed. u-szeged.hu

Furthermore, the dissemination of research findings carries its own ethical obligations. Authors are expected to present a complete and accurate account of their research, avoiding any form of deception or data manipulation. acs.org This transparency is crucial for the scientific community to build upon the work and for the public to trust in the scientific process. The responsible conduct of research also extends to fair and unbiased peer review, where reviewers are obligated to judge manuscripts on their scientific merit alone and to maintain the confidentiality of the work under review. u-szeged.hunih.gov

Intellectual Property and Patenting Considerations for Novel Chemical Entities

The discovery or synthesis of a new molecule like this compound raises important questions regarding intellectual property (IP) and patenting. A patent grants the inventor exclusive rights to their invention for a limited period, typically 20 years from the filing date of the patent application. paulandpaul.com This provides an incentive for innovation by allowing inventors to potentially recoup their research and development costs.

For a chemical compound to be patentable, it must meet several key criteria:

Novelty: The compound must be new and not previously disclosed to the public. paulandpaul.com

Utility: It must have a specific, substantial, and credible use. paulandpaul.com

Non-obviousness: The invention must not be an obvious modification of a known compound to a person skilled in the art. acs.org

The patent application for this compound would need to include a detailed description of the compound, its synthesis, and its potential applications. acs.org This could include its use as a pharmaceutical intermediate, a building block for larger molecules, or a material with specific chemical properties. google.comgoogle.comnih.gov

Ethical considerations in patenting include ensuring that the patent claims are not overly broad, which could stifle further research and innovation. There is also a societal dimension to consider, particularly if the compound has potential therapeutic applications. The balance between protecting the inventor's rights and ensuring that important new discoveries are accessible for the public good is a key ethical challenge in the patenting of novel chemical entities. ijsr.net

Ensuring Data Integrity and Reproducibility in Academic Publications

Data integrity and reproducibility are the cornerstones of credible scientific research. nih.govresearchgate.net In the context of the synthesis and characterization of this compound, this means that all experimental data must be recorded accurately and presented transparently in any resulting publications.

The chemical research community has become increasingly aware of the "reproducibility crisis," where studies are difficult or impossible to replicate, undermining the validity of the original findings. enago.comwikipedia.org To combat this, journals and funding agencies are implementing stricter guidelines for data reporting and availability. rsc.org

For a publication detailing the synthesis of this compound, the following data would be essential for ensuring reproducibility:

A detailed, step-by-step experimental procedure.

Characterization data that confirms the identity and purity of the compound, such as NMR spectra, mass spectrometry data, and elemental analysis.

Information on the sources and purity of all starting materials and reagents.

Manipulation or fabrication of data is a serious breach of scientific ethics. acs.org Journals are increasingly using tools to screen for image and data manipulation, and authors have a responsibility to ensure that all data presented is a true and accurate representation of their experimental results. acs.org Adherence to these principles ensures that the scientific record is reliable and that future research can be built on a solid foundation of trustworthy data. nih.gov

Environmental Impact and Sustainability in Chemical Synthesis Research

The synthesis of any chemical compound, including this compound, has an environmental footprint. essfeed.com The principles of green chemistry provide a framework for minimizing this impact by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. consensus.apphalecosmeceuticals.comalliedacademies.org

Key considerations for the sustainable synthesis of this compound include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. consensus.app

Use of Safer Solvents and Reagents: Choosing solvents and other chemicals that are less toxic and have a lower environmental impact. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. consensus.app

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources rather than depleting fossil fuels. rsc.orgmdpi.com

A life cycle assessment (LCA) can be used to evaluate the environmental impacts associated with all stages of the compound's life, from raw material extraction to its ultimate disposal. researchgate.netchemcopilot.commdpi.commdpi.com This "cradle-to-grave" analysis helps to identify areas where the synthesis can be made more sustainable. chemcopilot.com By integrating the principles of green chemistry and life cycle thinking into the research and development process, chemists can contribute to a more sustainable and environmentally responsible chemical enterprise. solubilityofthings.comblazingprojects.comworldpharmatoday.comnih.govnbinno.comacs.orgrsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Ethoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid, and how do they influence its crystallographic behavior?

- The compound exhibits a planar geometry with intermolecular hydrogen bonding (O–H⋯O and C–H⋯O) that stabilizes its crystal lattice. The triclinic crystal system (space group P1) has unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.784°, β = 97.222°, γ = 92.444°. These interactions are critical for predicting solubility and solid-state reactivity .

Q. What synthetic methodologies are recommended for preparing derivatives of benzoic acid with ethoxy and methoxy substituents?

- Common approaches include:

- Esterification : Using methoxy/ethoxy groups to protect hydroxyl moieties during synthesis.

- Coupling reactions : Employing carbodiimide-based reagents (e.g., EDC/HOBt) to introduce oxoethoxy side chains.

- Purification : Monitor reactions via TLC and HPLC, with final characterization using NMR (δ 1.2–1.4 ppm for ethoxy protons) and mass spectrometry .

Q. How can hydrogen bonding patterns in this compound inform its interaction with biological targets?

- The carboxylic acid and oxoethoxy groups act as hydrogen bond donors/acceptors, which are critical for binding to enzymes (e.g., cyclooxygenase) or receptors. Computational modeling (DFT or MD simulations) can predict binding affinities based on these interactions .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths or angles) be resolved when analyzing substituted benzoic acids?

- Validation steps :

Cross-reference experimental data (X-ray diffraction) with computational models (e.g., Mercury Software).

Check for thermal motion artifacts by refining anisotropic displacement parameters.

Compare with structurally analogous compounds (e.g., 3-fluoro-4-methoxybenzoic acid) to identify systematic errors .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Key factors :

- Temperature control : Maintain ≤60°C during esterification to prevent side reactions.

- Catalyst selection : Use Pd/C for selective hydrogenation of nitro intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of methoxy groups.

Q. How do steric and electronic effects of substituents impact the compound’s reactivity in nucleophilic acyl substitution?

- Steric effects : The ethoxy group at position 3 reduces accessibility to the carbonyl carbon, slowing acylation.

- Electronic effects : Electron-withdrawing methoxy groups at position 4 increase electrophilicity of the adjacent carbonyl.

- Experimental validation : Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-nitro derivatives) using kinetic studies .

Data Analysis and Interpretation

Q. What analytical techniques are most effective for characterizing purity and stability?

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to identify hydrolysis byproducts (e.g., free benzoic acid) .

Q. How can crystallographic data (e.g., C11H11NO5) be used to predict solubility in pharmaceutical formulations?

- Calculate lattice energy (via CLP-PIXEL) to estimate melting point and solubility parameters.

- Compare with Hansen solubility parameters of excipients (e.g., PEG 400) for compatibility screening .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound in hydrogenation reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.